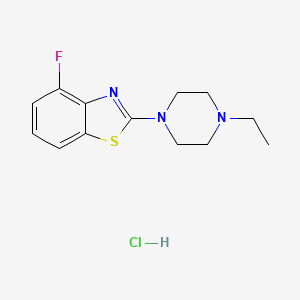

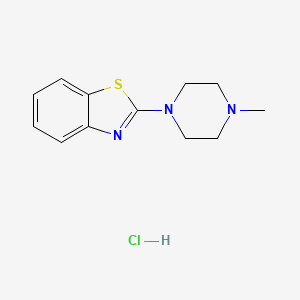

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride” is a derivative of benzothiazole, which is a heterocyclic compound . It contains a piperazine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

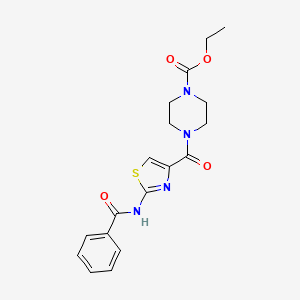

While specific synthesis methods for this compound were not found, piperazine derivatives are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学研究应用

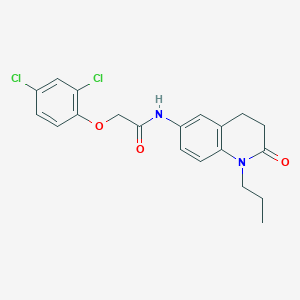

Antipsychotic Properties

Olanzapine is primarily used as an atypical antipsychotic medication. It acts by modulating dopamine, serotonin, and other neurotransmitter systems. Its efficacy in treating schizophrenia, bipolar disorder, and other psychotic conditions has been well-established .

Mood Stabilization

Beyond its antipsychotic effects, olanzapine exhibits mood-stabilizing properties. It is often prescribed to manage acute manic or mixed episodes associated with bipolar disorder. The drug helps stabilize mood swings and prevent relapses .

Anti-Emetic Activity

Olanzapine has shown promise as an anti-emetic (anti-nausea) agent. It is sometimes used in combination with other medications to prevent chemotherapy-induced nausea and vomiting. Its mechanism involves antagonism of serotonin receptors in the chemoreceptor trigger zone .

Anti-Depressant Potential

Research has explored olanzapine’s antidepressant effects. Although it is not a first-line treatment for depression, some studies suggest its usefulness in treatment-resistant cases. Further investigations are ongoing .

Cognitive Enhancement

Studies have investigated olanzapine’s impact on cognitive function. While it is not primarily prescribed for this purpose, some evidence suggests potential cognitive enhancement in certain populations, such as patients with schizophrenia .

Neuroprotective Effects

Emerging research indicates that olanzapine may have neuroprotective properties. It could potentially mitigate neuronal damage and oxidative stress, making it relevant in neurodegenerative disorders. However, more studies are needed to confirm this effect .

未来方向

作用机制

Target of Action

The primary target of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .

Mode of Action

It is known to interact with its target, s100b, leading to changes in the protein’s activity

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its target, it is likely that it influences pathways involving S100B. S100B has been implicated in the regulation of protein phosphorylation, enzyme activity, calcium homeostasis, and the dynamics of cytoskeleton components .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with S100B. By modulating the activity of this protein, the compound could potentially influence a variety of cellular processes. The specific effects would depend on the context of the cells and tissues in which the interaction occurs .

Action Environment

The action, efficacy, and stability of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12;/h2-5H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYURLZLRRZDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6488959.png)

![N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488964.png)

![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B6488966.png)

![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide](/img/structure/B6488974.png)

![8-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488981.png)

![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6489007.png)

![N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489009.png)

![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)

![N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489014.png)

![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)